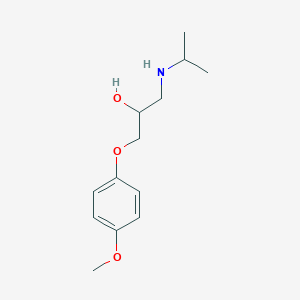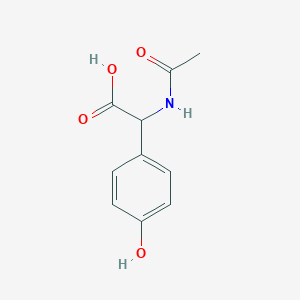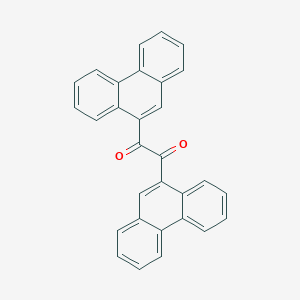
N-(2,6-ditert-butylphenyl)-N-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-ditert-butylphenyl)-N-methylamine, also known as DTBM-MeA, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a tertiary amine that contains two bulky t-butyl groups attached to a phenyl ring, which makes it a highly sterically hindered molecule. This characteristic makes it an ideal candidate for studying the effects of steric hindrance on chemical reactions and biological processes.
Mécanisme D'action
N-(2,6-ditert-butylphenyl)-N-methylamine is a tertiary amine that can act as a nucleophile in chemical reactions. Its steric hindrance makes it a selective nucleophile, reacting only with certain electrophiles that can fit into its bulky environment. This selectivity makes it a valuable tool in synthetic organic chemistry.
Biochemical and Physiological Effects:
N-(2,6-ditert-butylphenyl)-N-methylamine has been shown to have no significant biochemical or physiological effects on living organisms. It is considered to be a non-toxic compound that can be safely handled in a laboratory setting.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2,6-ditert-butylphenyl)-N-methylamine in lab experiments include its high purity, selectivity, and non-toxic nature. Its limitations include its high cost and limited availability.
Orientations Futures
1. Investigating the use of N-(2,6-ditert-butylphenyl)-N-methylamine as a ligand in catalysis reactions.
2. Studying the effects of steric hindrance on protein-protein interactions using N-(2,6-ditert-butylphenyl)-N-methylamine as a probe.
3. Developing new synthetic methods using N-(2,6-ditert-butylphenyl)-N-methylamine as a reagent.
4. Investigating the use of N-(2,6-ditert-butylphenyl)-N-methylamine in drug discovery and development.
5. Exploring the potential applications of N-(2,6-ditert-butylphenyl)-N-methylamine in materials science and nanotechnology.
In conclusion, N-(2,6-ditert-butylphenyl)-N-methylamine is a valuable compound that has been widely used in scientific research due to its unique properties. Its steric hindrance makes it a selective nucleophile that can be used in a variety of applications in synthetic organic chemistry, organometallic chemistry, and biochemical and biophysical studies. Further research is needed to explore its potential applications in catalysis, drug discovery, and materials science.
Méthodes De Synthèse
N-(2,6-ditert-butylphenyl)-N-methylamine can be synthesized through a multi-step process involving the reaction of 2,6-ditert-butylphenyl lithium with N-methylformamide followed by a reductive amination step using sodium triacetoxyborohydride. This method yields high purity N-(2,6-ditert-butylphenyl)-N-methylamine with a yield of approximately 70%.
Applications De Recherche Scientifique
N-(2,6-ditert-butylphenyl)-N-methylamine has been used in a variety of scientific research applications, including:
1. As a ligand in organometallic chemistry studies to investigate the effects of steric hindrance on metal-ligand interactions.
2. As a reagent in synthetic organic chemistry to selectively protect or deprotect functional groups in complex molecules.
3. As a probe in biochemical and biophysical studies to investigate the structure and function of proteins and nucleic acids.
Propriétés
Nom du produit |
N-(2,6-ditert-butylphenyl)-N-methylamine |
|---|---|
Formule moléculaire |
C15H25N |
Poids moléculaire |
219.37 g/mol |
Nom IUPAC |
2,6-ditert-butyl-N-methylaniline |
InChI |
InChI=1S/C15H25N/c1-14(2,3)11-9-8-10-12(13(11)16-7)15(4,5)6/h8-10,16H,1-7H3 |
Clé InChI |
DXGLLLZYVFJGHX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)NC |
SMILES canonique |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid](/img/structure/B253476.png)







![N-[2-(methylsulfinyl)phenyl]acetamide](/img/structure/B253525.png)
